Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate
Description
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a strained bicyclo[2.1.1]hexane core. The molecule contains two key functional groups: a methyl ester at position 2 and a bromomethyl substituent at position 1. The bicyclic framework introduces significant ring strain, which influences its reactivity and stability compared to less constrained analogs .
Properties
Molecular Formula |
C9H13BrO2 |
|---|---|
Molecular Weight |
233.10 g/mol |
IUPAC Name |
methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7H,2-5H2,1H3 |
InChI Key |
PNFKQHUTDZFBQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.1.1]hexane core.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)bicyclo[211]hexane-2-carboxylate depends on its specific applicationThe bicyclic structure can influence the compound’s binding affinity and specificity, as well as its overall stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Bromomethyl vs. Hydroxymethyl Substituents
- Bromomethyl (Target Compound) : The bromine atom acts as a superior leaving group, facilitating nucleophilic substitutions (e.g., forming C–C bonds in cross-coupling reactions). This is critical in pharmaceutical intermediates .
- Hydroxymethyl (tert-Butyl analog ) : The hydroxyl group is less reactive but can be oxidized to a carbonyl or functionalized via esterification. Its polarity increases solubility in protic solvents.
Ester Group Variations
- Methyl vs. tert-Butyl Esters : Methyl esters (Target, ) are more prone to hydrolysis under basic conditions, whereas tert-butyl esters () offer steric protection, enhancing stability during synthetic steps .
Bicyclic Core Modifications
- Azabicyclo vs. In contrast, the oxabicyclo system () contains oxygen, altering electronic distribution and hydrogen-bonding capacity .
- Ring Strain Effects : Studies on bicyclo[2.1.1]hexan-2-ones () demonstrate that ring strain accelerates reactions like ring contraction. The bromomethyl group in the Target compound may undergo similar strain-driven reactivity .
Biological Activity
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2803856-57-5) is a bicyclic compound that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, metabolic stability, and lipophilicity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.10 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly in the context of drug design and development.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BrO₂ |
| Molecular Weight | 233.10 g/mol |
| CAS Number | 2803856-57-5 |
This compound exhibits various biological activities, primarily through its interactions with biological targets such as enzymes and receptors. The incorporation of bicyclic structures into pharmacologically active compounds often enhances their bioactivity due to increased metabolic stability and improved lipophilicity.
Lipophilicity and Solubility
Research indicates that the introduction of bicyclo[2.1.1]hexane moieties can significantly influence the lipophilicity of compounds. For instance, replacing ortho-benzene rings with bicyclo[2.1.1]hexane has been shown to decrease calculated lipophilicity (c log P) by 0.7–1.2 units while having minimal effects on experimental lipophilicity (log D) in several bioactive compounds, including fungicides like boscalid and bixafen .
Metabolic Stability
The metabolic stability of this compound is influenced by its structural features. Studies have demonstrated that incorporating bicyclo[2.1.1]hexane can lead to increased metabolic stability in some cases, while in others, it may decrease stability significantly . This duality highlights the importance of structural optimization in drug design.
Antifungal Activity
A study evaluated the antifungal activity of various compounds containing bicyclo[2.1.1]hexane against fungal strains, demonstrating that certain derivatives exhibited enhanced efficacy compared to their non-bicyclic counterparts . The results indicate that this compound could serve as a promising scaffold for developing new antifungal agents.
Agrochemical Applications
The application of this compound in agrochemicals has also been explored, particularly in relation to its solubility and bioactivity when integrated into fungicides . The modification of existing agrochemical frameworks with this bicyclic structure has shown potential for improving solubility and bioactivity profiles.
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate?
The synthesis typically involves multi-step reactions starting from bicyclo[2.1.1]hexane derivatives. A common approach includes:
- Functionalization of the bicyclic core : Bromination of a preformed methyl carboxylate derivative using reagents like N-bromosuccinimide (NBS) under radical or photolytic conditions.
- Esterification : Coupling carboxylic acid intermediates with methanol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP).
Key considerations include optimizing reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions like ring-opening .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the bicyclo[2.1.1]hexane core (δ 1.5–3.0 ppm) and the bromomethyl group (δ 3.3–3.7 ppm).
- ¹³C NMR : Confirms the ester carbonyl (δ 165–175 ppm) and quaternary carbons in the bicyclic system.
- IR Spectroscopy : Detects ester C=O stretching (~1720 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₁BrO₂: calc. 245.9974) .
Advanced: How does the bicyclo[2.1.1]hexane framework influence its reactivity in substitution reactions?
The bicyclic structure imposes significant steric constraints and ring strain, which:
- Enhances electrophilicity : The bromomethyl group becomes more susceptible to nucleophilic attack due to adjacent electron-withdrawing ester groups.
- Limits regioselectivity : Reactions may favor axial over equatorial substitution to relieve steric hindrance.
- Promotes rearrangements : Under solvolytic conditions (e.g., formic acid), mesylate analogs undergo Wagner-Meerwein shifts to form stable carbocation intermediates .
Advanced: How do solvolysis conditions affect the stability and rearrangement of this compound?
- Polar protic solvents (e.g., HCOOH) : Accelerate ionization, leading to carbocation formation. For example, methyl 2-mesyloxy analogs rearrange quantitatively to 2,2-substituted isomers due to stabilization via mesomeric interactions with the ester group.
- Temperature control : Higher temperatures (>80°C) favor rearrangement, while milder conditions (25–50°C) retain the original structure.
- Counterion effects : Sodium salts of acid derivatives (e.g., COO⁻Na⁺) show enhanced solvolysis rates compared to neutral esters due to improved charge stabilization .
Advanced: How is this compound utilized as a bioisostere in medicinal chemistry?
The bicyclo[2.1.1]hexane core serves as a rigid, three-dimensional scaffold to replace aromatic rings (e.g., benzene) in drug design:
- Improved pharmacokinetics : Reduces metabolic oxidation and enhances solubility.
- Conformational restraint : Mimics bioactive conformations of flexible ligands, improving target binding (e.g., in protease inhibitors).
- Synthetic strategies : Lewis acid-catalyzed (3+2) cycloadditions with ketenes enable efficient synthesis of functionalized analogs for structure-activity studies .
Advanced: What challenges arise in functionalizing the bromomethyl substituent, and how are they mitigated?
- Competing elimination : The β-hydrogen adjacent to Br may lead to alkene formation under basic conditions (e.g., with DBU).
- Mitigation : Use mild bases (e.g., K₂CO₃) and low temperatures (0–10°C).
- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) exhibit reduced reactivity.
- Mitigation : Activate the electrophile with catalytic KI or employ phase-transfer catalysts.
- Side reactions in cross-couplings : Suzuki-Miyaura couplings require Pd catalysts with bulky ligands (e.g., SPhos) to prevent β-hydride elimination .
Advanced: How do computational methods aid in predicting the compound’s reactivity and stability?
- DFT calculations : Model carbocation stability during solvolysis, revealing preferential stabilization by ester resonance over inductive effects.
- Molecular dynamics simulations : Predict solvent accessibility of the bromomethyl group in aqueous vs. nonpolar environments.
- Docking studies : Guide bioisostere design by comparing bicyclo[2.1.1]hexane’s binding pose with aromatic analogs in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
